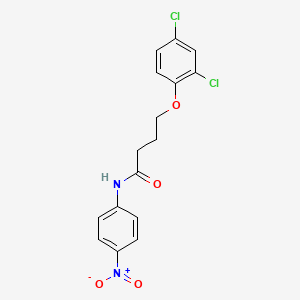
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained attention in the scientific community due to its potential applications in treating metabolic disorders, cancer, and cardiovascular diseases.
作用機序
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide acts as a selective agonist of the PPARδ receptor, which is a transcription factor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity in skeletal muscle cells. It also leads to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Additionally, activation of PPARδ has been shown to improve cardiac function and reduce inflammation in animal models.
Biochemical and Physiological Effects:
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle cells, leading to improved insulin sensitivity and glucose homeostasis. It also inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. Additionally, it improves cardiac function and reduces inflammation in animal models.
実験室実験の利点と制限
The advantages of using 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments include its selective activation of the PPARδ receptor, which allows for specific targeting of metabolic, cancer, and cardiovascular pathways. Additionally, it has been extensively studied and has a well-established mechanism of action. However, limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
For research on 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide include further studies on its potential applications in treating metabolic disorders, cancer, and cardiovascular diseases. Additionally, there is a need for studies on the long-term effects and potential toxicity of this compound. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects.
合成法
The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide involves several steps. Firstly, 4-cyano-2-methoxyphenol is reacted with 2-methoxybenzylamine to form 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxybenzyl)acetamide. This compound is then reacted with acetic anhydride to form 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide.
科学的研究の応用
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has been shown to increase fatty acid oxidation, glucose uptake, and insulin sensitivity in skeletal muscle cells. It also has potential applications in cancer treatment, as it has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Additionally, 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been studied for its potential cardio-protective effects, as it has been shown to improve cardiac function and reduce inflammation in animal models.
特性
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-14-6-4-3-5-13(14)19-17(20)11-23-15-8-7-12(10-18)9-16(15)22-2/h3-9H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGIIYBGJDIMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5037727.png)
![1-(4-bromophenyl)-5-[4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037729.png)
![3-[(3-methylcyclohexyl)amino]-2-azepanone](/img/structure/B5037739.png)
![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5037745.png)

![2-amino-6'-bromo-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5037752.png)
![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5037756.png)
![5-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5037767.png)

![methyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B5037776.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5037787.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)
![3-(3-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5037806.png)
![1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5037807.png)